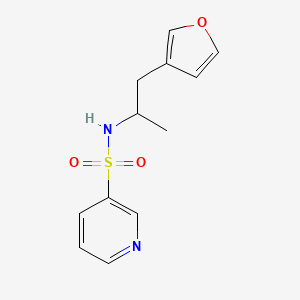
N-(1-(furan-3-yl)propan-2-yl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(furan-3-yl)propan-2-yl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C12H14N2O3S and its molecular weight is 266.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
One prominent application involves corrosion inhibition. A related compound, 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM), was investigated for its potential as an inhibitor for mild steel corrosion in 1 N sulphuric acid solution. Studies demonstrated that the inhibition efficiency of FSM increases with concentration but decreases with rising temperature. This compound, along with N-(isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide (TSM), shows mixed-type inhibitive action and obeys the Langmuir adsorption isotherm, indicating strong adsorption onto the metal surface which forms a protective film against corrosion (Sappani & Karthikeyan, 2014).
Organic Synthesis
In organic chemistry, the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives via a three-component domino reaction represents a significant application. This method, involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates, offers a new strategy for creating these compounds, showing excellent functional group tolerance and efficiency (Cui et al., 2018).
Material Science
Related sulfonamide compounds, through solvent-free microwave-assisted preparation, highlight the crucial role of nitrogen-containing heterocycles and sulfonamides in the chemical and pharmaceutical industries. The novel and efficient synthesis approach for various N-(2-(pyridin-2-yl)ethyl)sulfonamide derivatives could lead to materials with potent pharmaceutical or agrochemical properties due to their multiple sites of Brønsted acidity and basicity (Ghattas et al., 2014).
Antimicrobial Evaluation
Moreover, the synthesis and antimicrobial evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, where sulfonamides introduce sulfopropyl and/or sulfobutyl groups into heterocyclic molecules, indicate their potential biological activity. Some compounds showed high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi, underscoring the relevance of these compounds in developing new antimicrobial agents (Fadda et al., 2016).
Orientations Futures
: Singireddi, S., Nandikolla, A., Suresh, A., Van Calster, K., De Voogt, L., Cappoen, D., Ghosh, B., Aggarwal, H., Murugesan, S., & Chandra Sekhar, K. V. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12518–12528. Link
: The effect of 1-furan-2-yl-3-pyridine-2-yl-propenone on … - Springer. Link
: In vitro characterization of the enzymes involved in the … - Springer. Link
: Synthesis and therapeutic potential of imidazole containing compounds … - BMC Chemistry. [Link](https://bmcchem.biomedcentral.com/articles/
Propriétés
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-10(7-11-4-6-17-9-11)14-18(15,16)12-3-2-5-13-8-12/h2-6,8-10,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPXYEPYZRMWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

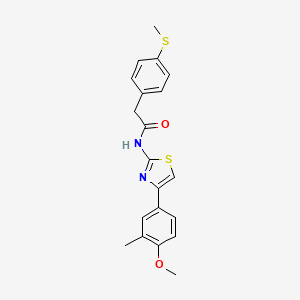
![2-(benzylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2976081.png)
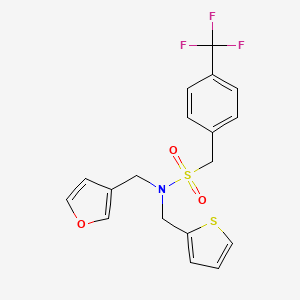
![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2976084.png)
![3-[4-(6-Fluoropyridin-3-yl)triazol-1-yl]-7-hydroxychromen-2-one](/img/structure/B2976086.png)
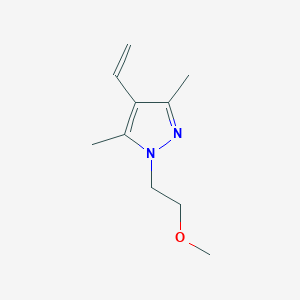

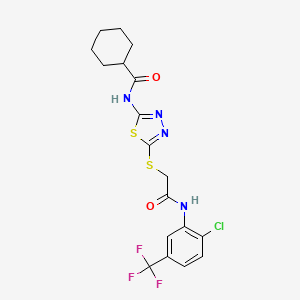

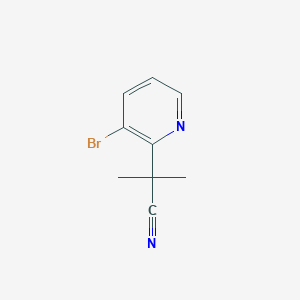
![1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperazine](/img/structure/B2976093.png)
![2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2976096.png)

